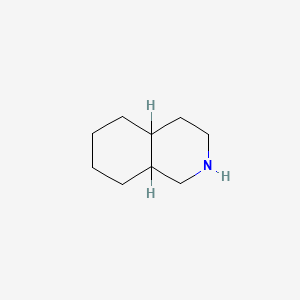






|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Ru]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
·G for 60 hours
|
|
Duration
|
60 h
|
|
Type
|
CUSTOM
|
|
Details
|
The total amount of hydrogen absorbed during the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
|
Type
|
CUSTOM
|
|
Details
|
after separation of the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
By distilling this reaction mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2CCCCC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Ru]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
·G for 60 hours
|
|
Duration
|
60 h
|
|
Type
|
CUSTOM
|
|
Details
|
The total amount of hydrogen absorbed during the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
|
Type
|
CUSTOM
|
|
Details
|
after separation of the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
By distilling this reaction mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2CCCCC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |






|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1>[C].[Ru]>[CH2:1]1[CH:10]2[CH:5]([CH2:6][CH2:7][CH2:8][CH2:9]2)[CH2:4][CH2:3][NH:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Ru]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were subjected to hydrogenation at a temperature of 180° C. under a hydrogen
|
|
Type
|
CUSTOM
|
|
Details
|
·G for 60 hours
|
|
Duration
|
60 h
|
|
Type
|
CUSTOM
|
|
Details
|
The total amount of hydrogen absorbed during the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture obtained
|
|
Type
|
CUSTOM
|
|
Details
|
after separation of the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
DISTILLATION
|
|
Details
|
By distilling this reaction mixture
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1NCCC2CCCCC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 98 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |